[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine
Overview
Description
[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine is a compound with the molecular formula C16H17N3 and a molecular weight of 251.33 g/mol . This compound is of interest in various fields of scientific research due to its unique structure, which combines an indole moiety with a pyridine ring through a methylamine linker.
Preparation Methods
The synthesis of [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and 3-pyridinemethanol.
Reaction Conditions: The reaction involves the formation of a Schiff base intermediate, followed by reduction to yield the final product. Common reagents used in this process include sodium borohydride (NaBH4) for the reduction step.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using catalytic hydrogenation instead of chemical reduction.
Chemical Reactions Analysis
[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine can be compared with other similar compounds, such as:
[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-2-ylmethyl)amine: This compound has a similar structure but with the pyridine ring attached at a different position.
[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-4-ylmethyl)amine: Another structural isomer with the pyridine ring attached at the 4-position.
[(1-Methyl-1H-indol-3-yl)methyl]-(pyridin-3-ylmethyl)amine: This compound has the indole ring substituted at the 3-position instead of the 2-position.
Properties
IUPAC Name |
N-[(1-methylindol-2-yl)methyl]-1-pyridin-3-ylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-19-15(9-14-6-2-3-7-16(14)19)12-18-11-13-5-4-8-17-10-13/h2-10,18H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHUPXCAYYEEAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CNCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.